2-[2-(Propan-2-yloxy)ethyl]oxirane
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-[2-(Propan-2-yloxy)ethyl]oxirane is C7H14O2. Its molecular weight is 130.18 g/mol. The structure contains an oxirane ring, which is a three-membered ring consisting of two carbon atoms and one oxygen atom. The ring is highly strained, making it reactive. Attached to one of the ring carbon atoms is a 2-(propan-2-yloxy)ethyl group .Scientific Research Applications
Chemo-Enzymatic Synthesis
2-[2-(Propan-2-yloxy)ethyl]oxirane and related chiral epoxides are valuable precursors in chemical synthesis. For example, a study explored the chemo-enzymatic synthesis of ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from levoglucosenone, which is a biobased chiral compound. This synthesis pathway, involving lipase-mediated Baeyer-Villiger oxidation and other steps, demonstrated a safer and more sustainable approach to producing these epoxides (Peru et al., 2016).
Synthesis of Enantiomerically Pure Compounds
The compound's derivatives are used in the synthesis of enantiomerically pure compounds, such as Etomoxir, which is an inhibitor for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). The synthesis involves the alkylation of methallyl alcohol followed by Sharpless epoxidation (Scott & Golding, 2004).
Application in Synthesis of Sulfur-Containing Compounds
The compound is utilized in the synthesis of functional sulfur-containing compounds. One study described the alkylation of CH-acids with 2-[(organylthio)methyl]oxirans, leading to the formation of various sulfur-containing compounds (Kalugin & Litvinov, 1991).
Exploring Reaction Mechanisms
In biochemistry, this compound and its derivatives serve as substrates to study enzyme-mediated reactions. For instance, the particulate methane monooxygenase (pMMO) from Methylococcus capsulatus uses similar compounds for alkane hydroxylation and olefin epoxidation, providing insights into the enzyme's reaction mechanism (Ng et al., 2008).
Polymer Synthesis
This compound plays a role in polymer synthesis. For example, research on ‘quat-primer’ polymers demonstrated how branched poly(ethylene imine) treated with compounds including (2-oxo-1,3-dioxolan-4-yl)methyl(oxiran-2-ylmethyl)carbamate led to polymers with specific properties (Goel et al., 2008).
Catalytic Synthesis
The compound's derivatives are also crucial in catalytic synthesis studies. For instance, a study explored the catalytic hydrogenation of oxirane and its methyl derivative, providing insights into reaction mechanisms and product formation (Kuevi et al., 2012).
Properties
IUPAC Name |
2-(2-propan-2-yloxyethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)8-4-3-7-5-9-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCFIXBZINCIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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